

An In-depth Technical Guide to 5,7-Dibromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5,7-Dibromo-8-methoxyquinoline**

Cat. No.: **B102607**

[Get Quote](#)

CAS Number: 17012-49-6

This technical guide provides a comprehensive overview of **5,7-Dibromo-8-methoxyquinoline**, a halogenated quinoline derivative of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its biological activities, including its potential as a precursor for anticancer agents.

Chemical and Physical Properties

5,7-Dibromo-8-methoxyquinoline is a solid, highly purified compound.^[1] A summary of its key quantitative data is presented in the tables below for easy reference and comparison.

Identifier	Value	Reference
CAS Number	17012-49-6	[1]
Molecular Formula	C ₁₀ H ₇ Br ₂ NO	[1]
Molecular Weight	316.98 g/mol	[1]

Property	Value	Reference
Melting Point	372–375 K	[2]
Appearance	Colorless needles	[2]
Storage Temperature	-20°C	[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **5,7-Dibromo-8-methoxyquinoline**.

Spectroscopy	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 9.00 (dd, J = 3.2, 1.6 Hz, 1H), 8.52 (dd, J = 8.0, 1.6 Hz, 1H), 8.02 (s, 1H), 7.58 (dd, J = 8.4, 3.2 Hz, 1H), 4.19 (s, 3H)	[2]
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.3, 116.5, 62.1	[2]
IR (v/cm ⁻¹)	2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, 1086	[2]

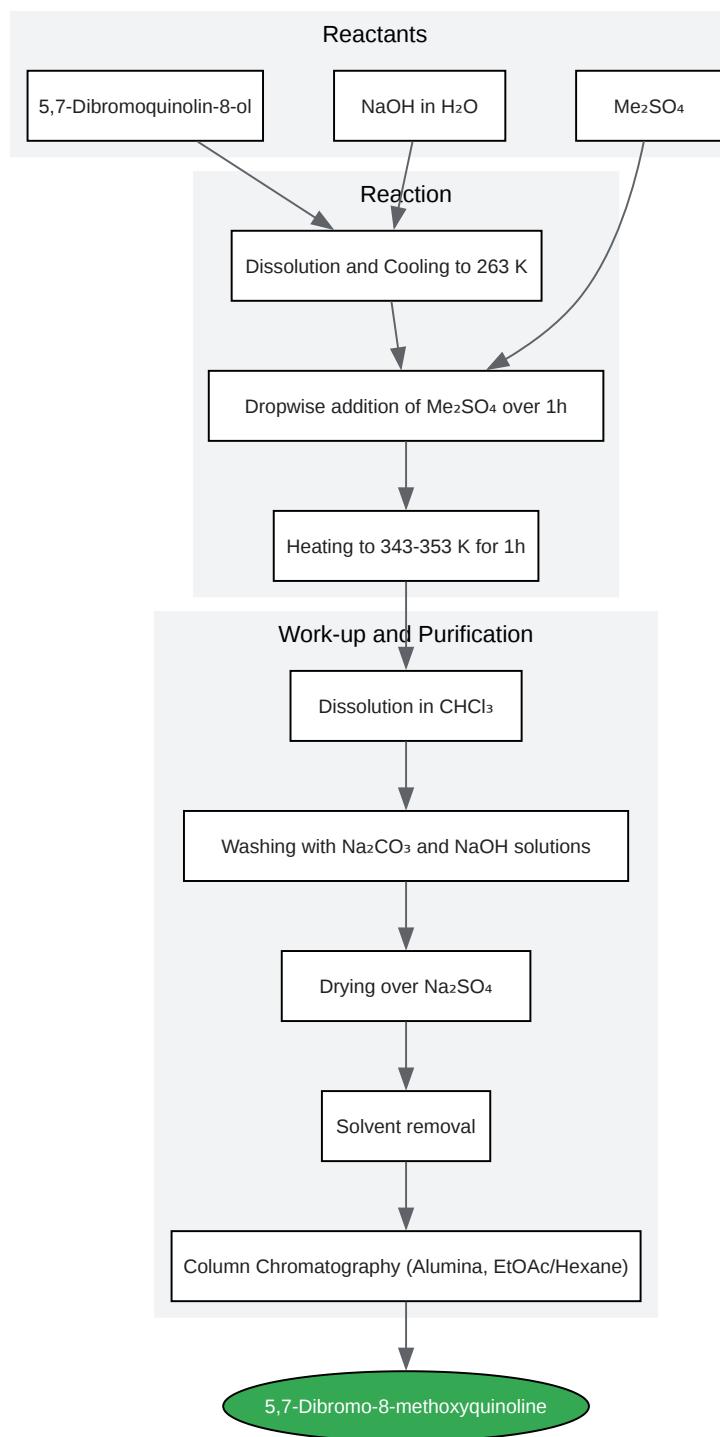
Experimental Protocols

Synthesis of 5,7-Dibromo-8-methoxyquinoline

This protocol details the synthesis of **5,7-Dibromo-8-methoxyquinoline** from 5,7-Dibromoquinolin-8-ol.

Materials:

- 5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol)


- Sodium hydroxide (NaOH) (132 mg, 3.3 mmol)
- Distilled water (100 ml)
- Dimethyl sulfate (Me₂SO₄) (416 mg, 3.3 mmol)
- Chloroform (CHCl₃) (50 ml)
- 10% Sodium carbonate (Na₂CO₃) solution
- 10% Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate (EtOAc)
- Hexane

Procedure:

- Dissolve NaOH (132 mg, 3.3 mmol) in distilled water (100 ml).
- Add 5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) to the NaOH solution.
- Cool the mixture to 263 K and add Me₂SO₄ (416 mg, 3.3 mmol) dropwise over 1 hour with continuous stirring.
- Heat the reaction mixture to 343–353 K for 1 hour.
- After the reaction is complete (indicated by a color change, approximately 2 hours), dissolve the resulting solid in CHCl₃ (50 ml).
- Wash the organic layer sequentially with 10% Na₂CO₃ solution (2 x 15 ml) and 10% NaOH solution (2 x 15 ml).
- Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under vacuum.
- Purify the crude product by passing it through a short alumina column, eluting with an EtOAc-hexane mixture (1:6, 150 ml).

- The final product is obtained as colorless needles with a yield of 95%.[\[2\]](#)

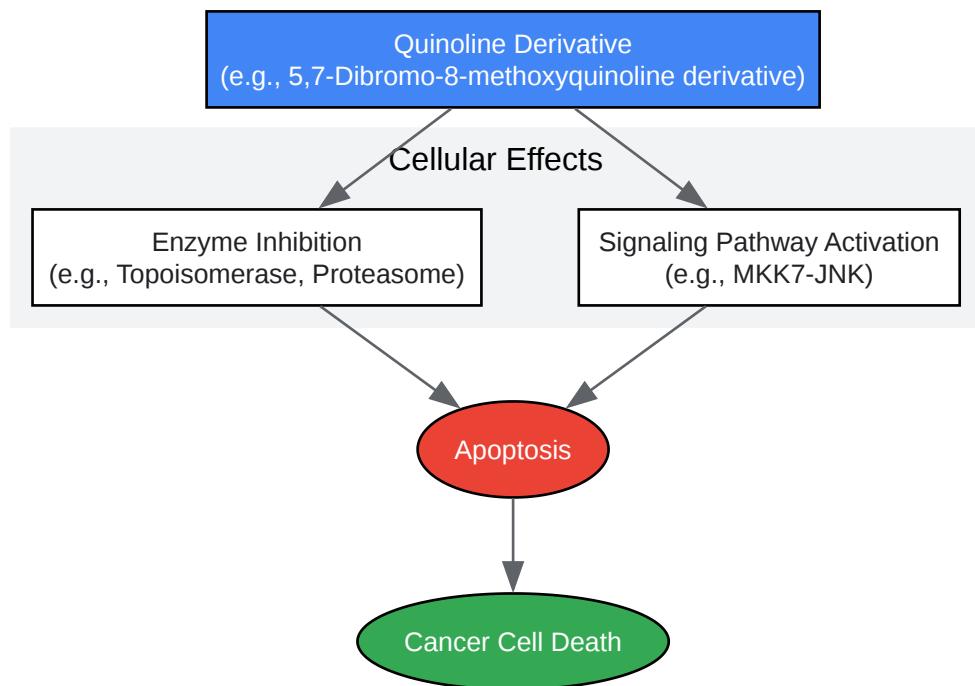
Synthesis Workflow for 5,7-Dibromo-8-methoxyquinoline

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5,7-Dibromo-8-methoxyquinoline**.

Biological Activity and Potential Applications

While research on the specific biological activities of **5,7-Dibromo-8-methoxyquinoline** is ongoing, studies on its derivatives and related compounds have highlighted their potential in drug discovery, particularly in the development of anticancer agents.


Derivatives of 8-hydroxyquinoline, the precursor to **5,7-Dibromo-8-methoxyquinoline**, have been shown to induce apoptosis in cancer cells. For instance, a derivative of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline has been reported to induce apoptosis in triple-negative breast cancer cells through the activation of the MKK7-JNK signaling pathway.^[3] This suggests that the 5,7-dibromoquinoline scaffold is a promising starting point for the design of novel anticancer therapeutics.

The parent compound, 5,7-dibromo-8-hydroxyquinoline (also known as broxyquinoline), has demonstrated cytotoxic effects against various cancer cell lines.^[4] The IC₅₀ values for 5,7-dibromo-8-hydroxyquinoline against several cancer cell lines are presented below.

Cancer Cell Line	IC ₅₀ (µg/mL)	Reference
A549 (Lung Carcinoma)	5.8	[5]
HT29 (Colon Carcinoma)	5.4	[5]
HeLa (Cervical Carcinoma)	18.7	[5]
MCF7 (Breast Carcinoma)	16.5	[5]

The mechanism of action for many quinoline-based compounds involves the inhibition of key enzymes involved in cell proliferation and survival, such as DNA topoisomerase and the proteasome. It is plausible that **5,7-Dibromo-8-methoxyquinoline** and its derivatives may exert their anticancer effects through similar mechanisms, leading to the induction of apoptosis.

Potential Anticancer Mechanism of Quinoline Derivatives

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [usbio.net](#) [usbio.net]
- 2. [researchgate.net](#) [researchgate.net]
- 3. [researchgate.net](#) [researchgate.net]
- 4. [benchchem.com](#) [benchchem.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 5,7-Dibromo-8-methoxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102607#cas-number-for-5-7-dibromo-8-methoxyquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com